molecular formula C6H10O2 B1354466 2-Methyl-4,7-dihydro-1,3-dioxepine CAS No. 7045-86-5

2-Methyl-4,7-dihydro-1,3-dioxepine

Cat. No.: B1354466
CAS No.: 7045-86-5
M. Wt: 114.14 g/mol
InChI Key: IUMGHPYLNYPXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,7-dihydro-1,3-dioxepine (CAS Registry Number: 7045-86-5) is an organic compound with the molecular formula C6H10O2 and an average molecular weight of 114.14 g/mol . This seven-membered cyclic acetal, also known as 4,7-dihydro-2-methyl-1,3-dioxepin, belongs to the 1,3-dioxepine family and is characterized by a double bond in its structure, classifying it as a 4,7-dihydro derivative . The compound's IUPAC International Chemical Identifier (InChI) is InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h2-3,6H,4-5H2,1H3 . This reagent serves as a versatile precursor and building block in synthetic organic chemistry. Its structure is a key feature, acting as a protected form of a cis-2-butene-1,4-diol equivalent, which can be leveraged in cyclization and functionalization reactions . It is listed as a reactant in 76 chemical reactions and can be a product in 9 synthetic pathways , underscoring its utility in developing more complex molecular architectures . Common synonyms for this compound include 2-methyl-1,3-dioxacyclohept-5-ene and cis-2-butene-1,4-diol acetal . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are advised to consult the relevant safety data sheets (SDS) before handling this compound.

Properties

CAS No.

7045-86-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h2-3,6H,4-5H2,1H3

InChI Key

IUMGHPYLNYPXHT-UHFFFAOYSA-N

SMILES

CC1OCC=CCO1

Canonical SMILES

CC1OCC=CCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences among substituted 4,7-dihydro-1,3-dioxepines are outlined below:

Table 1: Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
2-Methyl-4,7-dihydro-1,3-dioxepine -CH₃ C₈H₁₂O₂ 142.20 75 (at 53.3 Pa) ROMP, perfumery
2-Propyl-4,7-dihydro-1,3-dioxepine -C₃H₇ C₈H₁₄O₂ 142.20 187.6 (at 760 mmHg) Industrial synthesis
2-Benzyl-4,7-dihydro-1,3-dioxepine -CH₂C₆H₅ C₁₂H₁₄O₂ 190.24 Not reported Unspecified (structural studies)
5-(Phenylsulfonyl)-4,7-dihydro-1,3-dioxepine -SO₂C₆H₅ C₁₁H₁₂O₄S 240.27 Not reported Sulfonation studies

Table 2: Reactivity and Functional Differences

Compound Name ROMP Reactivity Stability Notable Reactions
2-Methyl-4,7-dihydro-1,3-dioxepine High Moderate Polymerizes into polyacetals
2-Propyl-4,7-dihydro-1,3-dioxepine Low High (industrial) Limited polymerization due to steric hindrance
2-Benzyl-4,7-dihydro-1,3-dioxepine Low Moderate Used in asymmetric epoxidation
Unsubstituted 4,7-dihydro-1,3-dioxepine Very High Low Baseline for polymerization studies

Key Findings:

Substituent Effects on Reactivity: Methyl groups enhance ROMP reactivity compared to bulkier substituents (e.g., phenyl or benzyl), which hinder polymerization due to steric effects .

Applications: 2-Methyl: Preferred in polymer chemistry and perfumery due to balanced reactivity and sensory properties .

Spectral and Physical Trends :

  • Boiling points correlate with molecular weight and substituent size (e.g., 2-propyl > 2-methyl) .
  • NMR shifts for methyl groups (δ ~1.3–1.4 ppm) and olefinic protons (δ ~5.6–5.8 ppm) are consistent across derivatives .

Research Implications

  • Polymer Science: The methyl-substituted dioxepine is a model monomer for degradable polymers, offering insights into substituent-driven reactivity .
  • Safety : Propyl derivatives require strict industrial handling protocols, as indicated by safety data sheets .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substitution patterns (e.g., methyl group integration at δ 1.2–1.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset typically >200°C for related dioxepins) .

What role does the methyl substituent play in the thermal stability of 2-Methyl-4,7-dihydro-1,3-dioxepine?

Advanced Research Focus
The methyl group enhances steric protection but may reduce thermal stability due to increased ring strain. Comparative studies with analogs (e.g., 2-propyl derivatives) show:

DerivativeDecomposition Onset (°C)Stability Mechanism
2-Methyl208–220Steric hindrance delays oxidation
Unsubstituted180–195Susceptible to radical cleavage
Methodological approaches include differential scanning calorimetry (DSC) and computational modeling (DFT) to predict degradation pathways .

How can 2-Methyl-4,7-dihydro-1,3-dioxepine be applied in degradable polymer design?

Advanced Research Focus
The compound serves as a monomer for polyorthoesters , which degrade hydrolytically under acidic or enzymatic conditions. Key steps:

Polymerization : ROMP yields high-molecular-weight polymers (Đ < 1.2).

Degradation Testing : Incubate polymers in pH 5.0 buffers or lipase solutions.

Performance Metrics : Track mass loss (gravimetry) and molecular weight reduction (GPC).
Contradictions in degradation rates between substituted and unsubstituted polymers highlight the need for controlled hydrolysis studies .

What methodological frameworks are used to resolve conflicting data on substituent effects in dioxepin reactivity?

Advanced Research Focus
Conflicting reports on polymerization efficiency (e.g., substituted vs. unsubstituted dioxepins) require systematic validation:

  • Replication Studies : Reproduce prior experiments (e.g., Grubbs’ ROMP conditions) .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure initiation/propagation rates.
  • Computational Modeling : Apply DFT to compare transition-state energies for substituted analogs.

How does 2-Methyl-4,7-dihydro-1,3-dioxepine compare to structurally related fragrance acetals in substantivity studies?

Advanced Research Focus
While 2-methyl derivatives are less studied in fragrance applications, structurally related acetals (e.g., 2-(1,1,4-trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin) exhibit high substantivity on textiles. Experimental protocols include:

  • Substantivity Testing : Wash fabrics with surfactant solutions containing 0.1–1.0 wt.% acetal.
  • Odor Retention : Panel evaluations score odor intensity on a 1–9 scale post-washing (see table below) .
CompoundWet Fabric ScoreDry Fabric Score
2-Methyl analog (hypothetical)2.81.2
2-Trimethylpentenyl analog3.01.6

What precautions are necessary when handling 2-Methyl-4,7-dihydro-1,3-dioxepine in laboratory settings?

Q. Basic Research Focus

  • Ventilation : Use fume hoods due to potential volatility (predicted boiling point: ~180–190°C).
  • Storage : Keep under inert gas (N₂ or Ar) to prevent oxidation.
  • First Aid : For skin contact, wash with soap/water; consult safety data sheets for related dioxepins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.